5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
The compound 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide features a pyrimidine core with three key substituents:
- 5-Chloro group: Enhances electron-withdrawing properties and influences binding affinity.
- 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl carboxamide: The sulfonyl-linked 2-methylpiperidine moiety introduces steric bulk and modulates solubility and target engagement.
This scaffold is designed for pharmacological applications, with structural analogs often varying in substituent groups to optimize properties like potency, selectivity, and pharmacokinetics .
Properties
IUPAC Name |
5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S2/c1-12-5-3-4-10-23(12)28(25,26)14-8-6-13(7-9-14)21-17(24)16-15(19)11-20-18(22-16)27-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSUVLVPCWZRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide, identified by its CAS number 879945-02-5, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₈H₂₁ClN₄O₃S₂
- Molecular Weight : 441.0 g/mol
- Structure : The compound features a pyrimidine core substituted with a chloro group and a sulfonamide moiety, which is characteristic of many biologically active compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can interfere with metabolic pathways in pathogenic organisms, making it a candidate for antibacterial and antifungal therapies .
- Antibacterial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against several strains, including Escherichia coli and Staphylococcus aureus. This is particularly relevant in the context of rising antibiotic resistance .
- Anticancer Potential : Research has suggested that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines warrant further investigation .
Biological Activity Data
| Activity Type | Tested Organisms/Systems | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Significant inhibition observed |
| Enzyme Inhibition | Acetylcholinesterase | IC50 values indicating potent inhibition |
| Anticancer | Various cancer cell lines | Induction of apoptosis in treated cells |
Case Studies
- Antimicrobial Efficacy : A study conducted by Aziz-ur-Rehman et al. (2020) evaluated the antibacterial activity of synthesized derivatives similar to this compound. Results indicated that modifications to the piperidine ring enhanced the antimicrobial potency against both Gram-positive and Gram-negative bacteria .
- Enzyme Binding Studies : In silico studies have shown that the compound binds effectively to bovine serum albumin (BSA), suggesting potential for drug delivery applications and stability in biological systems .
- Cancer Cell Studies : In vitro assays demonstrated that the compound could inhibit proliferation in several cancer cell lines, although further studies are needed to elucidate the precise pathways involved .
Comparison with Similar Compounds
Modifications to the Sulfanyl Group
Implications :
Variations in the Sulfonyl-Linked Moieties
Implications :
Substituent Positional Isomerism
Implications :
Core Pyrimidine Modifications
Implications :
- Bromine substitution () increases van der Waals interactions but may alter metabolic pathways.
- 2,4-Diamine () in LDK378 demonstrates how pyrimidine modifications drive kinase inhibition.
Key Research Findings
- Solubility vs. Potency : Ethylsulfanyl and morpholinyl groups improve aqueous solubility but may reduce membrane permeability compared to methyl/piperidine analogs .
- Metabolic Stability : Fluorinated substituents (e.g., difluoromethoxy in ) enhance resistance to oxidative metabolism .
- In Vivo Efficacy : Structural optimizations in analogs like LDK378 highlight the importance of balancing steric bulk and electronic effects for clinical success .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
